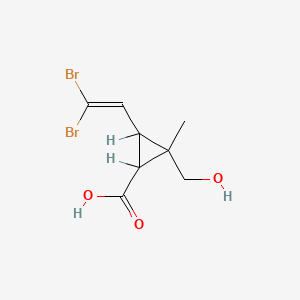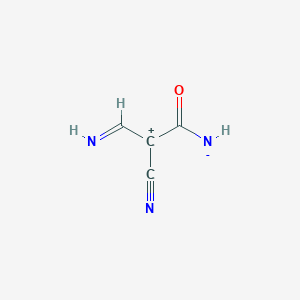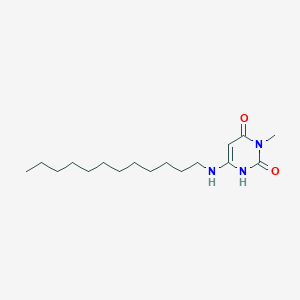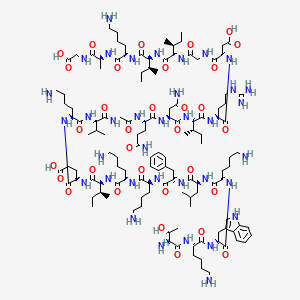
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C₉H₆O₆. It is a colorless solid that belongs to the family of benzenetricarboxylic acids. This compound is notable for its three carboxylic acid groups and two hydroxyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is typically synthesized through the oxidation of 1,2,4-trimethylbenzene. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions . The reaction proceeds as follows:
Oxidation of 1,2,4-trimethylbenzene: [ \text{C₆H₃(CH₃)₃} + 3 \text{KMnO₄} \rightarrow \text{C₆H₃(COOH)₃} + 3 \text{MnO₂} + 3 \text{KOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of plasticizers, resins, and coatings .
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar structure but with carboxylic acid groups at different positions.
Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): Another isomer with carboxylic acid groups at different positions.
Citric Acid: A tricarboxylic acid with a different backbone structure.
Uniqueness
3,5-Dihydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. Its specific arrangement of functional groups distinguishes it from other tricarboxylic acids and contributes to its versatility in various fields .
Propriétés
| 84638-34-6 | |
Formule moléculaire |
C9H6O8 |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
3,5-dihydroxybenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H6O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
ITNALTVCFAGSSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)C(=O)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)




